2-bromo-N-(1-phenylethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

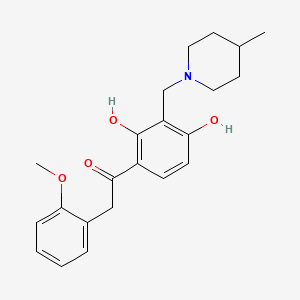

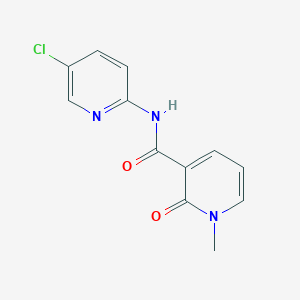

2-bromo-N-(1-phenylethyl)propanamide is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(1-phenylethyl)propanamide consists of a bromine atom attached to a carbon atom of the propanamide group. The nitrogen atom in the amide group is further connected to a phenylethyl group .Aplicaciones Científicas De Investigación

Fluorescent ATRP Initiator

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and shown to be an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator in polymerizations of acrylates. This synthesis and analysis, including crystal structure and spectroscopic properties, offer insights into its role in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of neutral and cationic 2-heterocyclically substituted propanamides. This process, involving bromoamide and nucleophiles, highlights its potential in creating specific molecular structures (Marchetti, D'angeli, & Bertolasi, 1997).

Polymerization Applications

2-Bromo-2-methyl-N-(1-phenyl-ethyl)propanamide has been used as a novel ATRP initiator in the polymerization of methyl methacrylate (MMA) and acrylamide (AAD). This application demonstrates its utility in polymer science, particularly in determining polymer molecular mass (Soriano-Moro et al., 2014).

Mutagenic Effect Study

Studies have explored the mutagenic effect of various 2-bromo-propanamides, including 2-bromo-N-benzyl-propanamide, on Salmonella typhimurium. The research indicates a relationship between chemical structure and mutagenic activity (Dolzani et al., 1992).

Photocleavage Reactions

2-Bromo-N-(1-phenylethyl)propanamide derivatives have been involved in studies of photocleavage reactions, providing insight into the photochemistry and molecular structure of related monothioimides (Fu, Scheffer, & Trotter, 1998).

Crystal and Biological Activity Analysis

Synthesis and analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide provide insights into crystal structure and biological activity, particularly anti-Mycobacterium phlei activity (Bai et al., 2012).

Propiedades

IUPAC Name |

2-bromo-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAAFAXOBIYBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-phenylethyl)propanamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2844285.png)

![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)

![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)

![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)